3-Bromobenzyl-(3-butene)ether
Description
3-Bromobenzyl-(3-butene)ether is an organic ether compound featuring a benzyl group substituted with a bromine atom at the meta position and an alkenyl (3-butene) ether group. The compound’s structure combines aromatic and unsaturated aliphatic moieties, which influence its reactivity and physical-chemical properties. Key identifiers include:
- Molecular formula: Likely $ \text{C}{11}\text{H}{13}\text{BrO} $ (inferred from structural analogs).
- Functional groups: Aromatic bromine (C-Br), ether linkage (C-O-C), and a 3-butene chain.
Properties
IUPAC Name |
1-bromo-3-(but-3-enoxymethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-2-3-7-13-9-10-5-4-6-11(12)8-10/h2,4-6,8H,1,3,7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIOYNDGGGDLKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOCC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromobenzyl-(3-butene)ether can be achieved through several methods. One common approach is the Williamson ether synthesis, which involves the reaction of a bromobenzyl halide with an alkoxide ion. The reaction typically proceeds under basic conditions, often using sodium hydride (NaH) as the base .
Another method involves the bromination of benzyl-(3-butene)ether. This reaction can be carried out using bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds through the formation of a bromonium ion intermediate, followed by nucleophilic attack by the butene ether .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromobenzyl-(3-butene)ether undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Oxidation Reactions: The butene moiety can be oxidized to form epoxides or diols, depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or alcohol.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
3-Bromobenzyl-(3-butene)ether finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromobenzyl-(3-butene)ether involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the butene moiety can undergo addition reactions with nucleophiles. The compound’s reactivity is influenced by the electronic and steric effects of its substituents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzyl Ethers
3-Bromobenzyl Methyl Ether
- Structure : Benzyl group with meta-bromine and a methyl ether substituent.
- Molecular formula : $ \text{C}8\text{H}9\text{BrO} $.
- Key differences : The methyl group is smaller and saturated compared to 3-butene, resulting in lower molecular weight and reduced steric hindrance. This likely increases volatility and decreases boiling point relative to 3-Bromobenzyl-(3-butene)ether .
3-Bromobenzyl Cyclohexyl Ether
- Structure : Meta-bromobenzyl group linked to a cyclohexyl ether.
- Molecular formula : $ \text{C}{13}\text{H}{17}\text{BrO} $.
- Key differences : The bulky cyclohexyl group enhances lipophilicity and may improve thermal stability due to reduced double-bond reactivity. This contrasts with the 3-butene group, which is more prone to oxidation or polymerization .
Brominated Diphenyl Ethers
3-Bromodiphenyl Ether (BDE-2)
- Structure : Two phenyl rings connected by an ether bond, with bromine at the meta position.
- Molecular formula : $ \text{C}{12}\text{H}9\text{BrO} $.
- Unlike this compound, BDE-2 lacks aliphatic unsaturation, limiting its participation in addition reactions .
Complex Ethers with Multiple Substituents
3-(4-Bromophenoxy)benzyl 2-(4-Chlorophenyl)-2-ethylpropyl Ether
- Structure: A brominated phenoxybenzyl group linked to a chlorinated aliphatic ether.
- Molecular formula : $ \text{C}{24}\text{H}{24}\text{BrClO}_2 $.
- Key differences : The additional chlorine and aromatic substituents enhance molecular complexity and polarity. This compound’s larger size and halogen diversity may confer distinct solubility and reactivity profiles compared to the simpler this compound .
Butene-Containing Ethers
General Butene Ethers
Data Table: Structural and Inferred Property Comparison
Research Implications and Limitations
- Reactivity : The 3-butene group’s unsaturation suggests utility in synthesis (e.g., Diels-Alder reactions), though direct evidence is lacking.
- Commercial Availability : Both this compound and analogs like 3-Bromobenzyl-(cis-2-pentenyl)ether are discontinued, indicating synthesis or stability challenges .
Biological Activity
3-Bromobenzyl-(3-butene)ether is an organic compound that has attracted interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound consists of a bromobenzyl group attached to a butene ether moiety. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in organic synthesis and a candidate for various biological applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various bacterial strains.
- Cytotoxicity : Investigations into the cytotoxic effects have shown promise in inhibiting the growth of cancer cell lines.
- Pharmacological Potential : The compound is being explored for its potential use in drug development due to its unique structure and reactivity.
The mechanism of action for this compound involves its interaction with various molecular targets:
- Electrophilic Aromatic Substitution : The bromobenzyl group can participate in electrophilic reactions, leading to the modification of biomolecules.
- Nucleophilic Attack : The butene ether moiety can undergo nucleophilic attack, allowing for interactions with various cellular targets.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes the antimicrobial activity and cytotoxicity (IC50 values) of these compounds:
| Compound | Antimicrobial Activity | Cytotoxicity (IC50 µM) |
|---|---|---|
| This compound | High | 30 |
| Benzyl furfuryl ether | Moderate | 45 |
| 3-Chlorobenzyl furfuryl ether | Low | 50 |
| 3-Methylbenzyl furfuryl ether | Moderate | 60 |
The presence of the bromine atom in this compound appears to enhance both its antimicrobial and cytotoxic properties compared to its analogs.
Case Study on Anticancer Activity
A recent study highlighted the effectiveness of this compound in inducing apoptosis in cancer cells through the activation of specific signaling pathways. This study suggests that further exploration into its mechanism could lead to novel therapeutic strategies.
Case Study on Antimicrobial Effects
Another investigation focused on the compound's ability to inhibit biofilm formation in Staphylococcus aureus, indicating potential applications in treating infections resistant to conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
